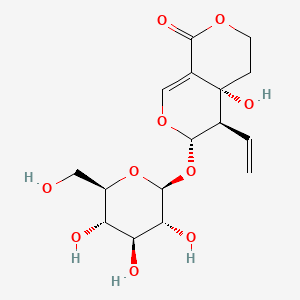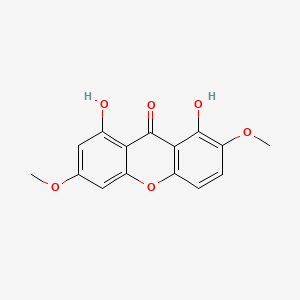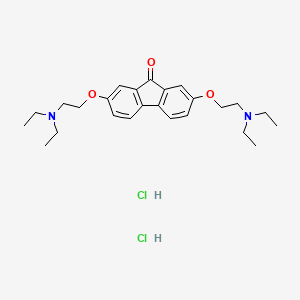
Tilorone hydrochloride
概要
説明
Tilorone hydrochloride, also known by trade names Amixin and Lavomax, is the first recognized synthetic, small molecular weight compound that is an orally active interferon inducer . It is used as an antiviral drug in some countries which do not require double-blind placebo-controlled studies, including Russia . It has shown effectiveness against the Ebola virus in mice .
Synthesis Analysis
Tilorone was originally synthesized and developed at the pharmaceutical company Merrell Dow, which is now part of Sanofi . The synthesis has been improved upon in recent years . A convenient preparation method for 2,7-dihydroxyfluoren-9-one, a usual pharmaceutical intermediate for preparing tilorone dihydrochloride, has been described .Molecular Structure Analysis
Tilorone hydrochloride has a molecular formula of C25H34N2O3 . It is a small molecule with a molecular weight of 410.549 Da . The drug has typically been used in the dihydrochloride salt form and is yellow/orange in color .Chemical Reactions Analysis
While specific chemical reactions involving Tilorone hydrochloride are not detailed in the search results, it is known that the drug is a synthetic compound . It is also known that the drug is orally bioavailable .Physical And Chemical Properties Analysis
Tilorone hydrochloride is an orange-colored solid which is highly water-soluble at neutral and acidic pH . The compound is anhydrous and melts between 234-234°C with decomposition . Tilorone hydrochloride has an intense absorption band at 270 nm in water .科学的研究の応用
Broad-Spectrum Antiviral
Tilorone dihydrochloride is known as a broad-spectrum antiviral agent . It has been used clinically as an antiviral in Russia and Ukraine . It has shown promising antiviral activities against Middle East Respiratory Syndrome, Chikungunya, Ebola, and Marburg .
Interferon Inducer
Tilorone dihydrochloride has great potential for inducing interferon against pathogenic infection . It has been reported to have an obvious effect on the induction of interferon-α (IFN-α) in mice within 12 hours, with the peak level observed until 24 hours .
Immune System Activator
The antiviral activity of Tilorone is likely derived from its activation of host innate immunity pathways . This suggests that Tilorone could be used to boost the immune system’s response to various viral infections .
Anti-Pyretic
Tilorone has been reported to have anti-pyretic (fever-reducing) properties . This could make it useful in managing the symptoms of various illnesses that cause fever .
Anti-Inflammatory
Tilorone also has anti-inflammatory properties . This could make it useful in treating conditions characterized by inflammation .
Anti-Tumor
Tilorone has been reported to have anti-tumor properties . This suggests that it could potentially be used in cancer treatment .
Platelet Aggregation Inhibitor
In rats, Tilorone was found to inhibit collagen-induced aggregation in platelets . This suggests that it could potentially be used to prevent blood clotting .
Anti-Fibrotic
Tilorone has been reported to have anti-fibrotic properties . This could make it useful in treating conditions characterized by fibrosis, or the formation of excess fibrous connective tissue .
Safety And Hazards
将来の方向性
Tilorone hydrochloride has been long neglected by the west in many respects but it deserves further reassessment in light of current and future needs for broad-spectrum antivirals . More recently, promising antiviral activities against Middle East Respiratory Syndrome, Chikungunya, Ebola, and Marburg have been identified, which highlights that this old drug may have other uses against new viruses . This may in turn inform the types of drugs that we need for virus outbreaks such as for the new coronavirus severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .
特性
IUPAC Name |
2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3.2ClH/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19;;/h9-12,17-18H,5-8,13-16H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVYJQAWONIOOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27591-97-5 (Parent) | |
| Record name | Tilorone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tilorone dihydrochloride | |
CAS RN |
27591-69-1 | |
| Record name | Tilorone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-bis-[2-(diethylamino)ethoxy]fluoren-9-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TILORONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ507J4LKY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

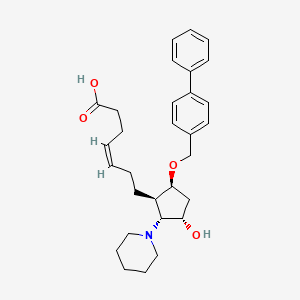

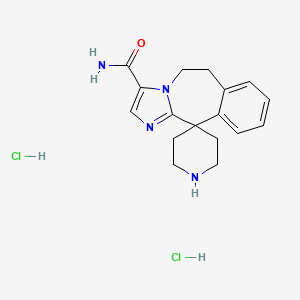

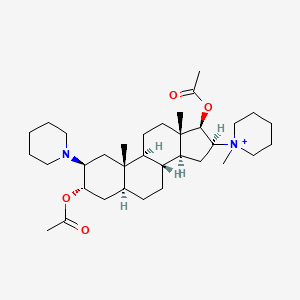

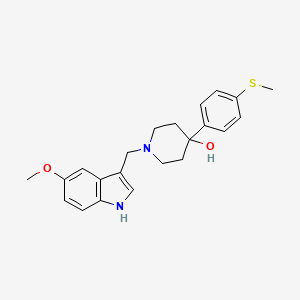
![2-(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(2-methoxyphenyl)butanamide](/img/structure/B1682839.png)
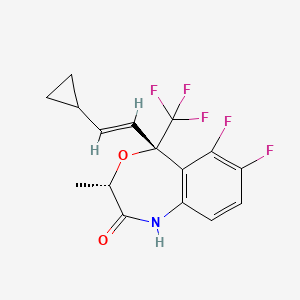

![(3E,5S,6S,7S,9R,11E,13E,15R,16R)-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[[(4S,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-5,7,9,16-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione](/img/structure/B1682843.png)
